N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide
Overview
Description
N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazone and is characterized by the presence of a 2,4-dinitrophenyl group and a 2-hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-dinitrophenylhydrazine+salicylaldehyde→N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide+H2O
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones by reacting with aldehydes and ketones.
Oxidation and Reduction: The nitro groups can undergo reduction to amino groups under suitable conditions.
Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Hydrazones: Formed from the reaction with carbonyl compounds.
Aminophenyl Derivatives: Resulting from the reduction of nitro groups.
Substituted Aromatic Compounds: From electrophilic substitution reactions .
Scientific Research Applications
N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting cancer cells by disrupting their metabolic pathways.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is exploited in various analytical and synthetic applications. Additionally, the compound’s nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used primarily for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its historical use in weight loss treatments.
Schiff Bases: Compounds with similar hydrazone linkages but different substituents on the aromatic rings .
Uniqueness
N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide is unique due to the presence of both a 2,4-dinitrophenyl group and a 2-hydroxybenzohydrazide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c18-12-4-2-1-3-9(12)13(19)15-14-10-6-5-8(16(20)21)7-11(10)17(22)23/h1-7,14,18H,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENINQZJYLCFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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